7-Fluorobenzo[h]quinoline
Description
Contextual Significance of Benzo[h]quinoline (B1196314) Ring Systems in Heterocyclic Chemistry
The benzo[h]quinoline framework is a tricyclic aza-heterocycle, structurally characterized by a pyridine (B92270) ring fused to a naphthalene (B1677914) system. mdpi.comwikipedia.orgslideshare.net This class of compounds is significant for several reasons. Benzo[h]quinoline and its derivatives are recognized as important heterocyclic systems that form the core structure of many naturally occurring products, such as alkaloids isolated from the stem wood of Zanthoxylum nitidum. mdpi.comclockss.org
In the realm of medicinal chemistry, these ring systems are considered "privileged structures" because they are capable of binding to multiple biological targets. Consequently, derivatives have shown a wide array of interesting biological activities, including potential as antimicrobial and antitumor agents. clockss.orggovtcollegebalrampur.ac.in Furthermore, they have been investigated as potent and selective inhibitors of enzymes like 5α-reductase. clockss.org
Beyond biomedical applications, the extended π-conjugated system of benzo[h]quinolines imparts valuable photophysical properties. researchgate.net This has led to their application in materials science, particularly as components of fluorescent materials and as ligands in organometallic complexes for organic light-emitting devices (OLEDs). govtcollegebalrampur.ac.inresearchgate.netresearchgate.net
Strategic Role of Fluorine Substitution in Aromatic Heterocycles
The introduction of fluorine into organic molecules, especially aromatic and heterocyclic rings, is a powerful and widely used strategy in modern chemical research, particularly in drug discovery and materials science. tandfonline.comnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's characteristics. tandfonline.comchim.it
Key strategic advantages of fluorine substitution include:
Modulation of Physicochemical Properties : Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, which can enhance bioavailability and receptor binding affinity. tandfonline.comchim.it It also influences lipophilicity, which can improve a molecule's ability to permeate cell membranes. tandfonline.comchim.it
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and not commonly found in nature. tandfonline.com Introducing a fluorine atom at a position susceptible to metabolic oxidation can block this pathway, thereby increasing the half-life of a drug candidate. nih.govnih.gov
Alteration of Biological Activity : The substitution of hydrogen with fluorine can lead to profound changes in biological activity. In the context of PAHs, the position of the fluorine atom can dramatically increase or decrease properties such as tumorigenicity, making it a critical tool for structure-activity relationship (SAR) studies. nih.govgrantome.com
Current Research Landscape Pertaining to 7-Fluorobenzo[h]quinoline and Related Structures
The current research landscape for this compound and its analogs is primarily focused on synthesis and materials science applications. While direct studies on the 7-fluoro isomer are specific, the broader context of fluorinated benzoquinolines provides a clear picture of the research trends.
Synthetic chemists are actively developing new methodologies for the creation of fluorine-containing heterocycles. clockss.org Research has demonstrated various synthetic routes to produce fluorinated benzo[h]quinolines and their isomers, such as benzo[f]quinolines, often involving multi-step processes like ring-closure reactions of functionalized naphthylamine precursors. clockss.orgresearchgate.netresearchgate.net
A significant area of application-driven research is in the field of optoelectronics. A patent has described an organometallic iridium(III) complex, bis(7-fluorobenzo[h]quinolinato-N,C¹⁰)acetylacetonato iridium(III), designed for use in luminescent materials, specifically for OLEDs. google.com This highlights the utility of the this compound scaffold as a ligand in creating phosphorescent emitters, where the fluorine atom can help tune the emission color and device efficiency.
The broader field of fluorinated aza-PAHs continues to be explored for potential biological activities, building on the principle that fluorination can significantly modify the properties of the parent heterocycle. nih.govgrantome.comnih.gov
Scope and Objectives of Research on this compound
Research concerning this compound is driven by the goal of creating novel molecules with tailored properties for specific, high-value applications. The scope of this research encompasses its synthesis, characterization, and the exploration of its utility as a building block for functional materials and bioactive compounds.
The primary objectives include:
Synthetic Route Development : To establish efficient, selective, and scalable synthetic pathways to access this compound and its derivatives. mdpi.comclockss.org This includes exploring novel cyclization strategies and fluorination techniques.
Investigation of Physicochemical Properties : To systematically study how the fluorine atom at the 7-position influences the electronic structure, stability, and photophysical properties (e.g., absorption, fluorescence, phosphorescence) of the benzo[h]quinoline core.
Materials Science Applications : To design and synthesize new organometallic complexes and polymers incorporating the this compound moiety for use in electronic devices such as OLEDs, sensors, and photovoltaic cells. google.com
Exploration of Biological Activity : To screen this compound and its derivatives for potential therapeutic applications, leveraging the known bioactivity of the benzoquinoline scaffold and the property-enhancing effects of fluorine. grantome.comnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound Note: Data is based on the molecular formula C₁₃H₈FN, which is shared by its isomers. Specific experimental data for the 7-fluoro isomer is limited in public databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈FN | PubChem nih.gov |
| Molecular Weight | 197.21 g/mol | PubChem nih.gov |
| Exact Mass | 197.064077422 Da | PubChem nih.gov |
| Topological Polar Surface Area | 12.9 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Complexity | 231 | PubChem nih.gov |
Table 2: Selected Synthetic Approaches to Fluorine-Containing Benzo[h]quinolines
| Method | Precursors | Conditions | Outcome | Reference |
| Ring Closure of N-Propargylnaphthylamine | N-Propargyl-2,4-bis(trifluoroacetyl)-1-naphthylamine, active methylene (B1212753) compounds (e.g., dialkyl malonates) | Sodium alkoxides, variable temperature | Selective formation of fluorine-containing benzo[h]quinolines at high temperatures. | clockss.org |
| Single-Step Cyclization | Mercaptoacetic acid esters, pentachloro-2-nitro-1,3-butadiene, naphthalen-1-amine | Base (e.g., triethylamine) in THF | One-pot reaction to form highly substituted benzo[h]quinolines. | mdpi.com |
| Imino-Diels-Alder Reaction | Aromatic aldehyde, naphthalen-2-amine, but-2-ynedioate | Yb(OTf)₃ catalyst in toluene | Leads to benzo[f]quinoline (B1222042) derivatives, a related isomer class. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
163275-60-3 |
|---|---|
Molecular Formula |
C13H8FN |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
7-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H |
InChI Key |
PEDVEHKGBRFGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluorobenzo H Quinoline and Its Structural Analogs
De Novo Synthesis Approaches for the Benzo[h]quinoline (B1196314) Core
The foundational step in synthesizing 7-fluorobenzo[h]quinoline is the assembly of the benzo[h]quinoline heterocyclic system. Various synthetic routes have been developed to achieve this, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Friedländer Annulation and its Modified Protocols
The Friedländer synthesis is a classical and highly effective method for constructing quinoline (B57606) rings, which can be applied to the synthesis of the benzo[h]quinoline core. wikipedia.orgresearchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl group). wikipedia.orgorganic-chemistry.org The initial condensation is followed by a cyclization and dehydration (removal of a water molecule) to form the final quinoline product. organic-chemistry.org
The general mechanism can proceed via two pathways: an initial aldol (B89426) condensation followed by imine formation and cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org The reaction is versatile and can be catalyzed by acids (such as trifluoroacetic acid or p-toluenesulfonic acid), bases (like sodium hydroxide (B78521) or piperidine), or Lewis acids. wikipedia.orgresearchgate.net
Over the years, numerous modified protocols have been developed to improve the efficiency, yield, and environmental footprint of the Friedländer synthesis. These modifications often focus on the catalyst system.
Key Modified Protocols Include:
Lewis Acid Catalysis: Various Lewis acids have been found to be effective catalysts. For instance, neodymium(III) nitrate (B79036) hexahydrate has been used to catalyze the synthesis of functionalized quinolines efficiently. organic-chemistry.org
Iodine Catalysis: Molecular iodine has been demonstrated as a highly efficient catalyst for Friedländer annulation, offering a simple and effective alternative to traditional acid or base catalysts. organic-chemistry.org
Solid-Phase Synthesis: To simplify purification and facilitate automation, solid-phase synthesis approaches have been developed. One method involves a modified Friedländer reaction between a resin-bound imine and various ketones. nih.gov
Heterogeneous Catalysis: The use of solid heterogeneous catalysts like Amberlyst-15 resin allows for easier catalyst recovery and reuse, contributing to greener synthetic processes. nih.gov
| Catalyst System | Key Features | Typical Conditions | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Efficient synthesis under solvent-free conditions. | Microwave irradiation or conventional heating. | organic-chemistry.org |
| Molecular Iodine (I₂) | Highly efficient and simple catalytic system. | Typically in an organic solvent like ethanol. | organic-chemistry.org |
| Neodymium(III) nitrate hexahydrate | Rapid and efficient for functionalized quinolines. | Often used in conventional heating methods. | organic-chemistry.org |
| Amberlyst-15 resin | Solid heterogeneous catalyst, allowing for reusability. | Refluxing in ethanol. | nih.gov |
Photochemical Cyclization Strategies
Photochemical reactions offer an alternative, often milder, and more environmentally friendly route to the benzo[h]quinoline core. rsc.org These strategies utilize light energy to induce cyclization, typically avoiding the need for harsh reagents or high temperatures.
A key example is the photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines. rsc.org In this process, the starting material is irradiated with UV light in a suitable solvent like ethanol. The reaction proceeds through a series of steps:
A 6π-electrocyclization, where the π-electron system of the styrylpyridine rearranges to form a new six-membered ring.
A subsequent nih.govbeilstein-journals.org-hydride shift.
Tautomerization of the resulting 1,3-enamine.
Finally, the elimination of a hydrogen molecule to afford the fully aromatized 6-phenylbenzo[h]quinoline product. rsc.org
A significant advantage of this protocol is its high atom economy and the avoidance of transition metal catalysts and chemical oxidants, making it a green synthetic method. rsc.org Similar photochemical cyclohydrogenation strategies have been employed for the synthesis of benzo[f]quinolines from trans-2-stilbazole derivatives, where a trans-cis isomerization is the initial step, followed by cyclization and dehydrogenation to yield the aromatic product. medwinpublisher.orgresearchgate.net
Multi-Component Reaction (MCR) Pathways
Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product, represent a highly efficient strategy for synthesizing complex molecules like benzo[h]quinolines. thieme-connect.comrsc.org MCRs are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. rsc.orgrsc.org
One prominent MCR for this purpose is a one-pot, three-component imino Diels-Alder reaction. thieme-connect.com This method involves the reaction of:
An aldehyde (aromatic or heteroaromatic)
An electron-deficient terminal alkyne
The reaction is typically catalyzed by a Lewis acid, such as indium(III) triflate (In(OTf)₃), and can be performed under solvent-free microwave conditions. thieme-connect.com This approach is clean, operationally simple, and provides the desired benzo[h]quinoline derivatives in short reaction times. thieme-connect.com The mechanism is believed to proceed through the formation of an N-arylimine from 1-naphthylamine and the aldehyde, which then undergoes a [4+2] cycloaddition (the imino Diels-Alder reaction) with the alkyne, followed by aromatization to yield the final product. thieme-connect.com
| Component 1 | Component 2 | Component 3 | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Naphthylamine | 4-Fluorobenzaldehyde | Methyl propiolate | In(OTf)₃ (5 mol%) | Solvent-free, Microwave (540 W), 120 °C, 8 min | 80% | thieme-connect.com |
Other MCRs have been developed for related fused quinoline systems, such as the synthesis of benzo[h]pyrazolo[3,4-b]quinolines from aldehydes, pyrazol-amines, and 2-hydroxy-1,4-naphthoquinone (B1674593) under microwave irradiation, demonstrating the broad applicability of MCR strategies in this area. rsc.org
Solvent-Free and Environmentally Conscious Synthetic Routes
The increasing emphasis on green chemistry has spurred the development of solvent-free and other environmentally benign methods for synthesizing the benzo[h]quinoline core. These approaches aim to minimize waste, reduce energy consumption, and eliminate the use of hazardous organic solvents. thieme-connect.com
Microwave-assisted organic synthesis (MAOS) is a key technology in this domain. thieme-connect.com As seen in the multi-component reaction pathway (Section 2.1.3), combining microwave irradiation with solvent-free conditions can dramatically enhance reaction rates and yields. The indium(III) triflate-catalyzed synthesis of benzo[h]quinolines from 1-naphthylamine, aldehydes, and alkynes is a prime example of a clean, solvent-free, microwave-promoted reaction that proceeds to high yield in minutes. thieme-connect.com
Solvent-free conditions have also been successfully applied to modified Friedländer reactions. For example, using p-toluenesulfonic acid as a catalyst, poly-substituted quinolines can be synthesized efficiently under solvent-free conditions with either conventional heating or microwave irradiation. organic-chemistry.org Similarly, a base-promoted reaction cascade starting from specific butadiene derivatives and naphthalen-1-amine can be performed without a solvent to produce trisubstituted benzo[h]quinolines. nih.gov
Regioselective Fluorination Strategies at the 7-Position and Beyond
Once the benzo[h]quinoline core is synthesized, the next critical step is the introduction of a fluorine atom at the desired position. Direct and regioselective C–H fluorination is a highly sought-after transformation in medicinal and materials chemistry. Transition-metal-catalyzed C–H activation has emerged as a powerful tool for this purpose, allowing for the functionalization of specific C–H bonds in complex molecules without the need for pre-functionalized starting materials. beilstein-journals.orgnih.govdntb.gov.ua
Transition Metal-Mediated C–H Fluorination Protocols
While direct C-H fluorination of benzo[h]quinoline at the 7-position is a challenging transformation, related transition-metal-catalyzed C–H functionalizations with fluorine-containing groups on the benzo[h]quinoline scaffold have been successfully demonstrated. These reactions establish the principle that the C–H bonds of this heterocycle are accessible for functionalization and provide a framework for developing direct fluorination methods.
A notable example is the palladium-catalyzed dehydrogenative 2,2,2-trifluoroethoxylation of benzo[h]quinoline. nih.govbeilstein-journals.org In this reaction, reported by Sanford and co-workers, benzo[h]quinoline is treated with 2,2,2-trifluoroethanol (B45653) in the presence of a palladium catalyst and an oxidant, PhI(OAc)₂. This process selectively forms a C–O bond at the C10 position, attaching a trifluoroethoxy group (–OCH₂CF₃) to the molecule. nih.govbeilstein-journals.org This demonstrates that palladium can mediate the activation of a specific C–H bond on the benzo[h]quinoline ring system.
In a similar vein, palladium catalysis has been used for the C-H trifluoromethylthiolation of benzo[h]quinoline, resulting in the introduction of a –SCF₃ group. nih.govbeilstein-journals.org These reactions showcase the utility of transition metals in precisely modifying the benzo[h]quinoline core with fluorinated moieties. The regioselectivity in these systems is often controlled by the directing group ability of the nitrogen atom within the quinoline ring, which coordinates to the metal center and guides the C–H activation to a nearby position. nih.gov
| Transformation | Reagent | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Dehydrogenative 2,2,2-Trifluoroethoxylation | 2,2,2-Trifluoroethanol | Palladium catalyst with PhI(OAc)₂ as oxidant | 10-(2,2,2-trifluoroethoxy)benzo[h]quinoline | nih.govbeilstein-journals.org |
| Trifluoromethylthiolation | Trifluoromethylthiolating agent | Palladium catalyst | Trifluoromethylthiolated benzo[h]quinoline | nih.govbeilstein-journals.org |
These pioneering studies on C-H functionalization pave the way for the development of direct C-H fluorination protocols for the synthesis of this compound and its isomers.
Palladium-Catalyzed C–F Reductive Elimination Mechanisms
The palladium-catalyzed formation of aryl fluorides often proceeds through a key C–F reductive elimination step from a high-valent Pd(IV) intermediate. A systematic study on the mechanism of C–F reductive elimination from cyclopalladated benzo[h]quinoline complexes has provided significant insights into this process.
The thermal decomposition of a series of monofluoro Pd(IV) complexes of 7-substituted benzo[h]quinolines (with substituents such as NO₂, CN, CHO, Cl, H, Me, and OMe) has been investigated. rwth-aachen.de The experimental data suggest that the reductive elimination occurs from a cationic Pd(IV) fluoride (B91410) complex via a dissociative mechanism. rwth-aachen.dersc.org A crucial element in this process is the ancillary pyridyl-sulfonamide ligand, which is believed to coordinate to the palladium center in a κ³ fashion, involving the oxygen atom of the sulfonyl group. This coordination mode is thought to stabilize the Pd(IV) state and facilitate the subsequent C–F bond formation. rwth-aachen.dersc.org The yields of the resulting 7-fluoro-benzo[h]quinoline derivatives were found to be generally high, ranging from 70% to 94%, although no direct correlation was observed between the reaction rate and the electronic properties of the substituents at the 7-position. rwth-aachen.de
Table 1: Yields of 7-Substituted-10-fluorobenzo[h]quinolines via Palladium-Catalyzed C–F Reductive Elimination rwth-aachen.de
| Substituent at C7 | Product Yield (%) |
| NO₂ | 70 |
| CN | 85 |
| CHO | 88 |
| Cl | 90 |
| H | 94 |
| Me | 92 |
| OMe | 91 |
This table presents the yields of the fluorination products from the thermal decomposition of the corresponding Pd(IV) complexes.
Silver-Catalyzed Aminofluorination Approaches
While silver-catalyzed aminofluorination has emerged as a valuable method for the difunctionalization of alkenes, its application to the direct synthesis of fluorinated benzo[h]quinolines is not yet extensively documented. However, the principles of this methodology suggest potential applicability. Silver catalysis can enable the simultaneous introduction of a fluorine atom and a nitrogen-containing group across a double bond. A notable example is the silver-catalyzed three-component reaction of diazoketones, anilines, and N-fluorobenzenesulfonimide (NFSI), which provides a novel route to gem-aminofluorinated compounds. This reaction utilizes aniline (B41778) as the nitrogen source and NFSI as the fluorine source, demonstrating the utility of silver in facilitating C-F and C-N bond formation. The adaptation of such a strategy to suitable benzo[h]quinoline precursors could offer a future pathway for the synthesis of aminofluorinated derivatives.
Rhodium- and Cobalt-Catalyzed C–H Activation Methods
Rhodium and cobalt catalysts are well-established for their ability to direct C-H activation, enabling the functionalization of otherwise inert C-H bonds in aromatic and heteroaromatic systems.
Rhodium catalysts have been extensively used for the C-H functionalization of quinolines, primarily at the C2 and C8 positions, often guided by a directing group. nih.gov While direct C-H fluorination of benzo[h]quinoline using rhodium catalysis is not yet a widely reported transformation, the established reactivity of rhodium complexes with quinoline substrates suggests its potential. Rhodium(III)-catalyzed C-H activation, often in tandem with an internal oxidant, has been successfully employed for the synthesis of various nitrogen-containing heterocycles. researchgate.net
Cobalt catalysis has emerged as a cost-effective and powerful alternative for C-H functionalization. Cobalt(III)-catalyzed C-H activation, often assisted by a directing group like an aminoquinoline moiety, has been shown to be effective for a range of transformations including alkylation, alkenylation, and arylation. elsevierpure.comchim.it Mechanistic studies on cobalt-catalyzed, aminoquinoline-directed C(sp²)-H bond functionalization have provided a deeper understanding of the catalytic cycle, which can involve Co(I)/Co(III) or even formally Co(IV) species depending on the coupling partner. nih.gov While direct C-H fluorination of benzo[h]quinoline with cobalt catalysts has not been explicitly detailed, the functionalization of 8-aminoquinolines at the C5 position via a single electron transfer (SET) mechanism using a simple cobalt salt has been reported for nitration, indicating the potential for other functionalizations. researchgate.net
Electrophilic Fluorination Methodologies
Electrophilic fluorination is a common strategy for introducing fluorine into electron-rich aromatic systems. Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used "F+" sources. The application of these reagents to benzo[h]quinoline can lead to fluorinated derivatives, although the regioselectivity can be influenced by the reaction conditions and the inherent electronic properties of the heterocyclic system.
Nucleophilic Fluorination Techniques
Nucleophilic fluorination provides a complementary approach to electrophilic methods and is particularly useful for introducing fluorine into electron-deficient aromatic rings, often via nucleophilic aromatic substitution (SₙAr) of a suitable leaving group (e.g., a halide or a nitro group).
A direct C-H nucleophilic fluorination of quinolines has been developed, which proceeds without the formation of a traditional Meisenheimer intermediate. This method involves a concerted F⁻-e⁻-H⁺ transfer in a chain process. rwth-aachen.de This strategy has been successfully applied to benzoquinolines, demonstrating that direct nucleophilic fluorination of the C-H bond is a viable approach. rwth-aachen.de
Alternatively, the synthesis of fluorine-containing benzo[h]quinolines can be achieved through a ring-closure reaction of N-propargyl-2,4-bis(trifluoroacetyl)-1-naphthylamine with dialkyl malonates in the presence of a sodium alkoxide. This reaction's outcome is highly dependent on the temperature, selectively yielding either fluorine-containing benzo[h]quinolines at higher temperatures or 1H-benzo[h]quinolin-2-ones at lower temperatures. nih.gov
Functionalization and Derivatization Beyond Fluorination
Once the this compound core is synthesized, further functionalization at various positions can lead to a diverse range of derivatives with potentially enhanced properties. C-H activation strategies are particularly powerful for this purpose, allowing for the direct introduction of new functional groups without the need for pre-functionalization.
C–H Activation and Functionalization Strategies at Diverse Positions
Transition metal-catalyzed C-H activation provides a powerful tool for the regioselective functionalization of quinoline derivatives. Iridium and ruthenium catalysts have shown particular promise in this area.
Iridium-Catalyzed C-H Borylation: Iridium-catalyzed C-H borylation is a highly effective method for introducing a versatile boronate ester group onto an aromatic ring, which can then be further elaborated through cross-coupling reactions. The regioselectivity of this reaction on quinoline substrates is typically governed by steric factors, with borylation occurring at the most accessible C-H positions. chim.itmedwinpublisher.org For instance, site-selective C-H borylation of quinoline derivatives at the C8 position has been achieved using a heterogeneous iridium catalyst system. elsevierpure.com While specific studies on this compound are not detailed in the provided search results, the general principles suggest that C-H borylation would likely occur at sterically unhindered positions on the carbocyclic rings.
Ruthenium-Catalyzed C-H Arylation: Ruthenium catalysts have been successfully employed for the C-H arylation of fluoroarenes and various carboxylic acids, including those with a pyridine (B92270) core. nih.govnih.gov This methodology allows for the formation of C-C bonds between the heterocyclic core and various aryl partners. While a directing group is often employed to control the regioselectivity, examples of non-directed arylation of fluoroarenes exist, where the site selectivity is influenced by a combination of electronic and steric factors. nih.gov The application of these methods to this compound could enable the introduction of aryl groups at various positions, further diversifying its chemical space.
Table 2: Examples of C-H Functionalization of Quinolines and Related Heterocycles
| Catalyst System | Substrate | Reagent | Functionalization | Position | Yield (%) | Reference |
| Silica-supported Ir-phosphane | Quinolines | B₂pin₂ | Borylation | C8 | High | elsevierpure.com |
| [RuCl₂(p-cymene)]₂/Benzoic Acid | Fluoroarenes | Aryl Halides | Arylation | Various | Moderate to High | nih.gov |
| [Ru(OAc)₂(p-cymene)]/PCy₃ | Pyridine Carboxylic Acid | Aryl Halides | Arylation | Ortho to COOH | Good | nih.gov |
This table provides a summary of representative C-H functionalization reactions on quinoline and related systems, highlighting the potential for derivatizing the this compound scaffold.
Introduction of Diverse Chemical Moieties via Coupling Reactions
The functionalization of the this compound core, as well as the broader benzo[h]quinoline system, is pivotal for tuning its properties for specific applications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have emerged as powerful tools for forging new carbon-carbon and carbon-nitrogen bonds, respectively. These methodologies offer a versatile platform for introducing a wide array of chemical substituents onto the benzo[h]quinoline framework.
While direct coupling reactions on this compound are not extensively documented, the reactivity of halogenated and aminated quinolines and benzoquinolines in such transformations provides a strong precedent. For instance, the Suzuki-Miyaura coupling of a 7-halobenzo[h]quinoline with various aryl or heteroaryl boronic acids would allow for the introduction of diverse aromatic systems. This is particularly relevant in the design of novel materials with tailored electronic properties or medicinal agents with specific receptor-binding capabilities.
Similarly, the Buchwald-Hartwig amination of a 7-halobenzo[h]quinoline would enable the installation of a wide range of primary and secondary amines. This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic profiles and biological activities. The general conditions for these coupling reactions typically involve a palladium catalyst, a suitable ligand, and a base, with the specific choice of reagents depending on the nature of the coupling partners.
Table 1: Representative Palladium-Catalyzed Coupling Reactions on Quinolines
| Coupling Reaction | Reactants | Catalyst/Ligand | Base | Product |
| Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Aryl-Substituted Quinoline |
| Buchwald-Hartwig | Aryl Halide, Amine | Pd₂(dba)₃, BINAP | NaOt-Bu | Amino-Substituted Quinoline |
This table presents generalized conditions and common reagents for these coupling reactions on quinoline systems, which are expected to be adaptable to the 7-halobenzo[h]quinoline scaffold.
Rational Design and Synthesis of this compound Derivatives for Specific Applications
The strategic design of this compound derivatives is guided by the intended application, leveraging the unique properties imparted by the fluorine substituent. In medicinal chemistry, the introduction of a fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.
The synthesis of such rationally designed derivatives would typically commence with the preparation of the this compound core. A plausible synthetic route involves the construction of the corresponding 7-aminobenzo[h]quinoline, which can be achieved through classical quinoline syntheses like the Doebner-von Miller or Skraup reactions, followed by a Schiemann reaction to introduce the fluorine atom.
Once the 7-halobenzo[h]quinoline is in hand, the aforementioned coupling reactions can be employed to introduce rationally chosen substituents at the 7-position. For example, in the development of novel kinase inhibitors, a common strategy involves the introduction of specific amine-containing side chains to interact with key amino acid residues in the ATP-binding pocket of the enzyme. A Buchwald-Hartwig amination would be the ideal method to achieve this.
The structure-activity relationship (SAR) studies of related 7-substituted quinolines have demonstrated that the nature of the substituent at this position can have a profound impact on biological activity. For instance, the introduction of aryl groups via Suzuki coupling has been shown to modulate the antagonist activity of certain quinoline derivatives at metabotropic glutamate (B1630785) receptors. nih.govnih.gov This highlights the importance of the 7-position as a key vector for modifying the pharmacological profile of the benzo[h]quinoline scaffold.
The design process often involves computational modeling to predict the binding interactions of the designed molecules with their biological targets. This in silico approach, combined with a robust synthetic strategy, allows for the efficient development of novel this compound derivatives with optimized properties for a range of applications, from therapeutic agents to advanced materials.
Advanced Spectroscopic and Structural Elucidation of 7 Fluorobenzo H Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of specific nuclei. For 7-Fluorobenzo[h]quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. In this compound, the aromatic protons are expected to resonate in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring currents.
The introduction of a fluorine atom at the C-7 position significantly influences the chemical shifts of nearby protons. Fluorine's high electronegativity causes an inductive withdrawal of electron density, leading to a downfield shift for adjacent protons. Furthermore, through-space and through-bond spin-spin coupling between the ¹⁹F nucleus and nearby protons (H-F coupling) will be observed, providing key evidence for the substituent's location. Specifically, the protons H-6 and H-8 would show doublet of doublets patterns due to coupling with both the adjacent proton and the fluorine atom. Protons on the other rings, being more distant, would be less affected.
Based on analysis of the parent compound, benzo[h]quinoline (B1196314) chemicalbook.com, and related fluorinated quinolines, the predicted chemical shifts for this compound are presented below.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~9.10 | dd | J(H2,H3) ≈ 4.5; J(H2,H4) ≈ 1.8 |
| H-3 | ~7.60 | dd | J(H3,H2) ≈ 4.5; J(H3,H4) ≈ 8.5 |
| H-4 | ~8.20 | dd | J(H4,H3) ≈ 8.5; J(H4,H2) ≈ 1.8 |
| H-5 | ~7.85 | d | J(H5,H6) ≈ 8.8 |
| H-6 | ~7.55 | dd | J(H6,H5) ≈ 8.8; J(H6,F7) ≈ 9.0 |
| H-8 | ~8.05 | dd | J(H8,H9) ≈ 8.2; J(H8,F7) ≈ 6.0 |
| H-9 | ~7.80 | t | J(H9,H8) ≈ 8.2; J(H9,H10) ≈ 7.5 |
| H-10 | ~9.30 | d | J(H10,H9) ≈ 7.5 |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom. In this compound, the aromatic carbons are expected in the δ 110-155 ppm range. The most significant feature in the ¹³C NMR spectrum will be the direct coupling between the C-7 carbon and the attached fluorine atom (¹JCF), which typically results in a large coupling constant (240-260 Hz), appearing as a doublet. This provides definitive proof of the C-F bond.
Additionally, smaller couplings to adjacent carbons (²JCF for C-6 and C-8; ³JCF for C-5 and C-10a) will be observed, further confirming the fluorine's position. The C-7 carbon itself will be shifted significantly downfield due to the direct attachment of the electronegative fluorine atom.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |
| C-2 | ~150.5 | - |
| C-3 | ~122.0 | - |
| C-4 | ~136.5 | - |
| C-4a | ~129.0 | Small (⁴JCF) |
| C-5 | ~128.0 | ³JCF ≈ 8 |
| C-6 | ~115.0 | ²JCF ≈ 22 |
| C-6a | ~125.5 | ³JCF ≈ 5 |
| C-7 | ~162.0 | ¹JCF ≈ 250 |
| C-8 | ~112.0 | ²JCF ≈ 25 |
| C-9 | ~129.5 | ⁴JCF ≈ 3 |
| C-10 | ~127.5 | - |
| C-10a | ~147.0 | - |
| C-10b | ~132.0 | Small (⁴JCF) |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. magritek.comaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals over a wide chemical shift range. magritek.comaiinmr.com The chemical shift of the fluorine atom is highly dependent on its electronic environment. For aromatic fluorides like this compound, the signal is typically expected in the range of -100 to -130 ppm relative to a standard like CFCl₃. colorado.eduucsb.edu The signal for the fluorine at C-7 would appear as a multiplet due to coupling with the ortho protons H-6 and H-8. This provides a distinct fingerprint for the fluorine environment within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). For this compound, HRMS is used to confirm its molecular formula, C₁₃H₈FN. The experimentally measured exact mass should match the theoretically calculated mass, providing strong evidence for the compound's identity and purity. nih.govsemanticscholar.org
Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₈FN |
| Calculated Exact Mass [M+H]⁺ | 198.0713 g/mol |
| Expected Experimental Mass [M+H]⁺ | 198.0713 ± 0.0005 g/mol |
| Ionization Mode | Electrospray (ESI) or APCI |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, making FT-IR an excellent tool for functional group identification. semanticscholar.orgrsc.org
The FT-IR spectrum of this compound is expected to show several key absorption bands:
C-H stretching (aromatic): Aromatic C-H bonds typically show stretching vibrations in the region of 3100-3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will appear in the 1650-1450 cm⁻¹ region.
C-F stretching: The C-F bond exhibits a strong, characteristic stretching vibration, typically found in the 1250-1000 cm⁻¹ range. This band is a key indicator of fluorination.
C-H bending (out-of-plane): The out-of-plane bending vibrations of the aromatic C-H bonds appear in the 900-675 cm⁻¹ region. The pattern of these bands can provide information about the substitution pattern on the aromatic rings.
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=C/C=N Ring Stretch | 1650 - 1450 | Medium-Strong |
| C-F Stretch | 1250 - 1150 | Strong |
| In-plane C-H Bend | 1300 - 1000 | Medium |
| Out-of-plane C-H Bend | 900 - 750 | Strong |
Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The spectrum provides information about the electronic structure and extent of conjugation in the molecule. researchgate.netmdpi.com
The benzo[h]quinoline system is a large, conjugated chromophore that is expected to absorb strongly in the UV region. The spectrum typically displays multiple bands corresponding to π → π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and substitution. The introduction of a fluorine atom at the C-7 position is expected to have a modest effect on the absorption spectrum, likely causing small bathochromic (red) or hypsochromic (blue) shifts in the absorption bands compared to the parent benzo[h]quinoline, due to fluorine's dual role as an inductively withdrawing and mesomerically donating substituent. ucl.ac.uk
Data Table: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)
| Electronic Transition | Predicted λmax (nm) | Description |
| π → π | ~280 | Benzenoid band |
| π → π | ~330 | Benzenoid band |
| π → π* | ~350 | Conjugated system band |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structural properties of a compound.
Despite the importance of this technique, a comprehensive search of scientific literature and crystallographic databases reveals that a detailed single-crystal X-ray diffraction study for this compound has not been publicly reported. While crystallographic data exists for structurally related compounds, such as benzo[h]quinoline-3-carboxamide d-nb.info and various other substituted quinolines, the specific crystal structure of this compound remains undetermined.
The absence of this data in the public domain, including major repositories like the Cambridge Structural Database (CSD), means that key structural parameters cannot be detailed at this time. biokeanos.comcam.ac.ukumassd.edure3data.org
Computational and Theoretical Investigations of 7 Fluorobenzo H Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a static state, typically in the gas phase or with solvent effects approximated by continuum models.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. scirp.org It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized aromatic systems like 7-Fluorobenzo[h]quinoline. scirp.org The process involves optimizing the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure. scirp.org This optimization provides detailed information on bond lengths, bond angles, and dihedral angles.
For the parent molecule, quinoline (B57606), DFT calculations have been performed to determine its optimized structure. scirp.org The fusion of an additional benzene (B151609) ring to form the benzo[h]quinoline (B1196314) scaffold extends the π-conjugated system, leading to changes in bond lengths and angles as electron density is redistributed over the larger aromatic framework. The introduction of a highly electronegative fluorine atom at the 7-position further perturbs the electronic structure and geometry. The C-F bond is characteristically short and strong, and its presence induces localized changes in the geometry of the benzene ring portion of the molecule. The electron-withdrawing nature of fluorine also influences the charge distribution across the entire molecule.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. scirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. scirp.orgrsc.org
Theoretical studies on the parent quinoline molecule have established its HOMO-LUMO energy levels. scirp.org For this compound, two major structural modifications influence these orbitals:
Extended Conjugation : The benzo[h]quinoline core has a more extensive π-electron system than quinoline. This increased conjugation typically raises the HOMO energy level and lowers the LUMO energy level, resulting in a smaller energy gap.
Fluorine Substitution : The introduction of an electron-withdrawing fluorine atom generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. The magnitude of this effect can modulate the energy gap.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and is often associated with enhanced biological activity due to the ease of charge transfer. scirp.org DFT calculations are essential for precisely quantifying these energy levels and the resulting gap. uobaghdad.edu.iq
An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are valuable for understanding sites susceptible to electrophilic and nucleophilic attack, as well as for predicting non-covalent interactions like hydrogen bonding. nih.gov
In this compound, the ESP map would highlight two primary regions of negative electrostatic potential:
The nitrogen atom in the quinoline ring, which possesses a lone pair of electrons.
The highly electronegative fluorine atom at the 7-position.
These electron-rich sites are potential hydrogen bond acceptors and can play a significant role in the molecule's interaction with biological targets, such as the active sites of enzymes.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a more realistic, dynamic environment (e.g., in a solvent or bound to a protein). mdpi.com MD simulations model the movements and interactions of atoms by solving Newton's equations of motion, allowing for the assessment of conformational stability and the dynamics of intermolecular interactions. sci-hub.se
For this compound, MD simulations would be particularly useful for:
Interaction Dynamics : When complexed with a biological target like a protein, MD simulations can reveal the stability of the binding pose predicted by molecular docking. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand in the binding pocket and the persistence of specific hydrogen bonds over the simulation trajectory are analyzed to validate the interaction. sci-hub.se
Molecular Docking Studies for Predictive Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. iscientific.org This method is instrumental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level. iscientific.orgnih.gov
Numerous studies have employed molecular docking to investigate the potential of various fluorinated quinoline derivatives as inhibitors of biological targets. nih.govnih.gov For instance, fluoroquinolines have been docked against enzymes like E. coli DNA gyrase B and human topoisomerase IIα to predict their antibacterial and anticancer potential, respectively. nih.gov The docking process generates a binding affinity score (often in kcal/mol), where a more negative value indicates a more favorable and stable interaction. uobaghdad.edu.iq The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. iscientific.org For this compound, the nitrogen and fluorine atoms would be expected to be key points of interaction within a receptor's binding site.
Structure-Property Relationship (SPR) Derivations
Role of the Aromatic System : The extended, planar benzo[h]quinoline scaffold is crucial for its electronic properties. The large π-system is responsible for the HOMO-LUMO energy gap and potential for π-π stacking interactions with aromatic residues in protein binding sites.
Impact of Fluorine Substitution : The incorporation of a fluorine atom at the 7-position is a critical modification. It enhances biological activity by modulating the molecule's electronic properties. researchgate.net The high electronegativity of fluorine creates a localized negative electrostatic potential, which can lead to specific, favorable electrostatic or hydrogen bonding interactions with a biological target, potentially increasing binding affinity and selectivity. researchgate.netmdpi.com This is a well-documented strategy in medicinal chemistry to improve the pharmacological profile of lead compounds. researchgate.net
Compound Names
In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADME Prediction)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery pipeline. In silico, or computational, methods provide an early-stage assessment of these pharmacokinetic parameters, allowing for the identification of potential liabilities and the prioritization of candidates with favorable drug-like profiles. While specific, comprehensive ADME studies for this compound are not extensively detailed in the public domain, its pharmacokinetic behavior can be inferred from computational studies on the parent benzo[h]quinoline scaffold and related analogues.
Research Findings from Analogous Compounds
Computational ADME profiling has been performed on various benzo[h]quinoline derivatives to predict their viability as therapeutic agents. These studies are crucial for understanding how structural modifications influence pharmacokinetic outcomes.
One such study investigated a series of arylated benzo[h]quinolines for their anti-cancer properties and included a prediction of their ADME parameters. nih.gov The analysis focused on key descriptors that govern a molecule's journey through the body. The derivatives were generally found to comply with Lipinski's rule of five, indicating good potential for drug-likeness. nih.gov However, predictions also highlighted potential challenges, such as poor aqueous solubility and high plasma protein binding, which are common for polycyclic aromatic structures. nih.gov
Another detailed in silico investigation was conducted on a series of methoxybenzo[h]quinoline-3-carbonitrile analogs. mdpi.comnih.gov This study employed various web-based tools, including SwissADME and pkCSM, to generate a comprehensive ADME/Tox profile. mdpi.com The findings from these analogous structures provide a valuable framework for estimating the properties of this compound. For instance, the benzo[h]quinoline core in these studies was predicted to have very high human intestinal absorption (HIA), suggesting that this compound is also likely to be well-absorbed from the gastrointestinal tract. mdpi.com
The impact of fluorination on ADME properties is a well-established strategy in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and basicity (pKa), which in turn affects solubility, permeability, and metabolic stability. nih.gov Specifically, fluorine can block sites of metabolism, leading to reduced in vivo clearance and improved oral exposure. nih.gov Therefore, the 7-fluoro substituent on the benzo[h]quinoline scaffold is anticipated to enhance metabolic stability compared to the unsubstituted parent compound.
Predicted ADME Profile
Based on the research into analogous compounds, a predictive ADME profile for this compound can be constructed. Computational tools typically assess a range of parameters, including physicochemical properties, absorption, distribution, metabolism, and excretion.
The following tables summarize the likely ADME characteristics of this compound, based on data reported for related benzo[h]quinoline derivatives. nih.govmdpi.com
Table 1: Predicted Physicochemical and Absorption Properties of Benzo[h]quinoline Analogues
| Property | Predicted Value/Classification | Significance |
| Aqueous Solubility | Poor to Low nih.govmdpi.com | Affects dissolution and subsequent absorption. |
| Lipophilicity (LogP) | High | Influences cell membrane permeability and plasma protein binding. |
| Human Intestinal Absorption (HIA) | High (>95%) mdpi.com | Suggests excellent absorption from the gut. |
| P-glycoprotein (P-gp) Substrate | Likely Non-substrate mdpi.com | Indicates a lower probability of being removed from cells by efflux pumps. |
| Blood-Brain Barrier (BBB) Penetration | Good nih.gov | Suggests the compound may cross into the central nervous system. |
This table is a representation based on findings for analogous compounds and may not reflect the exact values for this compound.
Table 2: Predicted Metabolism and Excretion Properties of Benzo[h]quinoline Analogues
| Property | Predicted Value/Classification | Significance |
| CYP2D6 Inhibitor | Non-inhibitor nih.gov | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | Predicted Non-inhibitor mdpi.com | Low risk of drug-drug interactions involving the major metabolic enzyme CYP3A4. |
| Hepatotoxicity | Predicted Toxic nih.gov | Aromatic structures can pose a risk of liver toxicity, requiring further investigation. |
| Plasma Protein Binding (PPB) | High nih.gov | May limit the concentration of free, active drug in circulation. |
This table is a representation based on findings for analogous compounds and may not reflect the exact values for this compound.
Photophysical Properties and Excitation State Mechanisms of 7 Fluorobenzo H Quinoline
Fluorescence Spectroscopy: Emission, Excitation Spectra, and Quantum Yield Determination
No experimental data for the fluorescence emission spectra, excitation spectra, or the fluorescence quantum yield of 7-Fluorobenzo[h]quinoline could be located. For comparison, neutral benzo[h]quinoline (B1196314), the parent compound, is reported to have a fluorescence maximum at 367 nm. nih.gov The introduction of a fluorine atom would be expected to shift these values, but the direction and magnitude of this shift are unknown without empirical data. The determination of quantum yield would require a comparative method using a standard of known quantum yield, a study which does not appear to have been performed for this compound. horiba.com
Investigation of Intramolecular Charge Transfer (ICT) Characteristics
The presence of a fluorine atom, an electron-withdrawing group, on the benzo[h]quinoline framework could induce some degree of intramolecular charge transfer upon photoexcitation. However, without spectroscopic studies in solvents of varying polarity or computational analysis of the molecule's frontier molecular orbitals, the existence and nature of ICT characteristics remain unconfirmed. Studies on other donor-acceptor quinoline (B57606) systems show that ICT is a significant deactivation pathway, but this cannot be directly extrapolated to this compound. mdpi.com
Solvent Effects on Photoluminescence Behavior
The effect of solvent polarity on the photoluminescence of this compound has not been documented. Such a study, known as a solvatochromism study, would involve measuring the absorption and emission spectra in a range of solvents with different dielectric constants. The resulting data is crucial for understanding the nature of the excited state, particularly the change in dipole moment upon excitation. While quinoline derivatives often exhibit solvatochromism scielo.br, no such data is available for the 7-fluoro derivative.
Fluorescence Quenching Mechanisms (Static vs. Dynamic)
There are no published studies on the fluorescence quenching of this compound by common quenchers. Such experiments are necessary to determine the accessibility of the fluorophore in its excited state and to distinguish between static and dynamic quenching mechanisms through analysis of fluorescence intensity and lifetime data.
Time-Resolved Fluorescence Studies
Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited state and the kinetics of various decay processes. No data on the fluorescence lifetime (τ) of this compound has been reported. These measurements would be essential for a complete understanding of the compound's excited-state dynamics, including the rates of radiative and non-radiative decay. researchgate.net
Intermolecular Interactions and Molecular Recognition of 7 Fluorobenzo H Quinoline
Ligand-Metal Ion Coordination and Sensing Mechanisms
The nitrogen atom within the quinoline (B57606) ring system provides a prime site for coordination with metal ions. The design of ligands based on quinoline and its derivatives is a common strategy for developing fluorescent sensors for specific metal ions. rsc.org The coordination of a metal ion to the quinoline nitrogen can significantly alter the photophysical properties of the molecule, leading to a detectable signal, such as an enhancement or quenching of fluorescence.
The general mechanism for sensing often involves a process known as chelation-enhanced fluorescence (CHEF). In its free state, the ligand might have low fluorescence due to processes like photoinduced electron transfer (PET). Upon binding a metal ion, the electronic configuration of the ligand is altered, which can inhibit PET and lead to a significant increase in fluorescence intensity. The specificity for certain metal ions like Zn²⁺ and Cd²⁺ can be tuned by modifying the ligand structure, which influences the stability and geometry of the resulting metal complex. rsc.org For instance, the quinolino[7,8-h]quinoline framework, a close structural relative, has been shown to be an excellent size match for the dinitrogen binding pocket required for coordinating with the Beryllium(II) cation. nih.gov This demonstrates the principle that the rigid structure of fused quinoline rings creates a well-defined pocket ideal for selective metal ion binding.
Nucleic Acid (DNA/RNA) Interaction Studies
The large, planar aromatic surface of benzo[h]quinoline (B1196314) derivatives suggests a strong potential for interaction with the stacked base pairs of double-stranded nucleic acids like DNA and RNA. nih.gov The primary modes of non-covalent interaction are intercalation and groove binding. nih.gov
Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. researchgate.net This mode of binding is characteristic of many polycyclic aromatic compounds. For quinoline-based compounds, the planar ring system is well-suited for stacking interactions with the nucleobases. rsc.org Studies on various quinoline derivatives confirm that they can function as DNA intercalators. nih.govtandfonline.com This interaction typically causes a lengthening and unwinding of the DNA helix to accommodate the inserted molecule. researchgate.net For a quinoline derivative to intercalate effectively, it often requires a positively charged side chain, which provides an electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. rsc.org The intercalation of such compounds can interfere with biological processes like DNA replication and transcription, forming the basis of their use as inhibitors for certain DNA-acting enzymes. nih.gov
Table 1: DNA Binding Constants of Selected Quinoline-Related Complexes
| Compound/Complex | Target DNA | Binding Constant (Kb) in M⁻¹ | Binding Mode |
|---|---|---|---|
| Co(II) macrocyclic quinoline complex | Calf Thymus DNA | 4.8 x 10⁵ | Intercalation |
| Ni(II) macrocyclic quinoline complex | Calf Thymus DNA | 3.9 x 10⁵ | Intercalation |
| Palladium(II) quinoline derivative complex (7d) | Herring Sperm DNA | Not specified, but highest in its series | Intercalation |
Note: The data presented is for structurally related compounds to illustrate the potential binding affinity of the quinoline framework, as direct data for 7-Fluorobenzo[h]quinoline was not found.
Specific Protein Binding and Molecular Recognition Studies (e.g., Enzyme Active Site Interactions)
The ability of a small molecule to bind to a specific protein is the foundation of molecular recognition and enzyme inhibition. pressbooks.pub Quinoline-based compounds have been identified as inhibitors for a variety of enzymes that interact with DNA. nih.govbiorxiv.org For example, analogs of the quinoline-based compound SGI-1027 have shown inhibitory activity against human DNA methyltransferases (DNMTs), as well as bacterial methyltransferases, polymerases, and base excision repair glycosylases. nih.govbiorxiv.org
The mechanism of inhibition is often directly related to the compound's affinity for DNA. These quinoline derivatives intercalate into the DNA substrate, which can alter the DNA conformation. nih.gov This conformational change can prevent the enzyme's catalytic domain from properly accessing its target site on the DNA, leading to inhibition. nih.gov This represents a form of indirect enzyme inhibition, where the primary target is the enzyme's substrate (DNA) rather than the enzyme itself. This mode of action highlights how the DNA binding properties of quinoline structures can be leveraged to modulate the activity of crucial cellular proteins. biorxiv.org
Biomolecule Detection Principles (e.g., Thiol-Reactive Probes via Analogs)
Analogs of the quinoline framework can be chemically modified to create reactive probes for the detection of specific biomolecules. nih.gov A prominent example is the development of probes for thiols, such as the biologically important molecules cysteine, homocysteine, and glutathione. mdpi.com
The principle behind these probes often involves creating a derivative where the fluorescence of the quinoline core is initially quenched. nih.gov This can be achieved by attaching a "thiol-reactive" group, such as a maleimide (B117702), to the quinoline structure. nih.govthermofisher.com In this state, the probe is non-fluorescent or weakly fluorescent. When the probe encounters a thiol-containing molecule, the sulfhydryl group of the thiol reacts with the maleimide group (typically via a Michael addition reaction). mdpi.com This reaction breaks the quenching pathway, leading to a "turn-on" of intense fluorescence or luminescence, which can be easily detected. nih.gov This strategy allows for the highly sensitive and selective detection of biothiols in various environments. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Beryllium(II) |
| Zinc(II) (Zn²⁺) |
| Cadmium(II) (Cd²⁺) |
| 4,9-dihydroxyquinolino[7,8-h]quinoline |
| SGI-1027 |
| Cysteine |
| Homocysteine |
| Glutathione |
Advanced Applications in Materials Science and Technology
Organic Electronic and Optoelectronic Devices
The benzoquinoline framework is recognized for its potential in opto-electronics due to its extended π-π conjugation. researchgate.net The introduction of fluorine can further tune the electronic properties, making these derivatives attractive for various organic electronic devices.
Benzo[f]quinoline (B1222042) derivatives, which are structurally related to benzo[h]quinolines, have been investigated for their potential use in Organic Light-Emitting Diodes (OLEDs), leveraging their inherent fluorescent properties. researchgate.netresearchgate.net The incorporation of a fluorine atom, as in 7-fluorobenzo[h]quinoline, can enhance thermal stability and influence the energy levels (HOMO/LUMO) of the material. This tuning is critical for designing efficient charge-transporting layers (electron-transport or hole-transport layers) and emissive layers in OLEDs. For instance, quinoline (B57606) derivatives substituted with carbazole (B46965) units have shown good thermal stability and have been used to create green-light emitting OLEDs. bohrium.com The fluorine substituent in the 7-position can modify the emission wavelength and quantum yield, potentially leading to devices with improved color purity and efficiency.
Table 1: Properties of Quinoline Derivatives in OLEDs
| Compound Type | Key Feature | Application in OLEDs | Observed Performance |
| Carbazolyl substituted quinoline | High thermal stability (decomposition at 416 °C) | Emissive layer component | Green light emission with EL maximum at 550 nm bohrium.com |
| Benzo[f]quinoline derivatives | Extended π-conjugation, inherent fluorescence | Potential for emissive devices | Investigated for general OLED applications researchgate.netresearchgate.net |
| 7-Aminoquinolines with trifluoromethyl group | Strong intramolecular charge-transfer (ICT) fluorescence | Fluorescent probes, potential emitters | Large Stokes shifts observed nih.gov |
In the field of organic photovoltaics (OPVs), materials with tailored energy levels are required to facilitate efficient charge separation and transport at the donor-acceptor interface of a bulk heterojunction device. 20.210.105 While specific studies on this compound in OPVs are not prevalent, its electron-deficient nature, enhanced by the electronegative fluorine atom, suggests its potential as an acceptor material or as a component in non-fullerene acceptors (NFAs). bohrium.comnih.gov The design of such materials is a key area of research aimed at improving the power conversion efficiency of organic solar cells. 20.210.105
The performance of Organic Field-Effect Transistors (OFETs) relies on the charge carrier mobility of the organic semiconductor used. The planar structure and extended conjugation of the benzo[h]quinoline (B1196314) core are conducive to the intermolecular π-π stacking necessary for efficient charge transport. Fluorination is a known strategy to enhance the stability and performance of semiconductors in OFETs. The electron-withdrawing nature of fluorine can improve the electron mobility of the material, making this compound a candidate for n-channel or ambipolar OFETs. nih.gov
Fluorescent Chemosensors and Probes for Analytical and Environmental Applications
Quinoline-based molecules are excellent platforms for developing fluorescent chemosensors due to their inherent photophysical properties, which can be modulated upon interaction with specific analytes. rsc.orgcrimsonpublishers.com These sensors offer sensitive and selective detection for various ions and molecules. rsc.org
Derivatives of benzo[h]quinoline have been successfully developed as highly sensitive and selective fluorescent probes. For example, 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS) has been established as a fluorimetric reagent for the ultratrace detection of beryllium(II) ions. nih.govresearchgate.net This probe forms a stable 1:1 chelate with Be(II) at a high pH of 12.0, resulting in a strong fluorescence signal. nih.gov The method is remarkably sensitive, with a detection limit of 4.7 pg/cm³. nih.gov This demonstrates the suitability of the benzo[h]quinoline scaffold for creating probes for environmental monitoring and industrial hygiene. nih.govresearchgate.net The introduction of a fluorine atom at the 7-position could further enhance the probe's photostability and modulate its binding affinity and selectivity for target analytes.
Table 2: Performance of Quinoline-Based Fluorescent Probes
| Probe | Target Analyte | Detection Limit | Key Feature/Mechanism |
| 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS) | Beryllium(II) | 0.52 nmol/dm³ (4.7 pg/cm³) | Forms a highly fluorescent 1:1 chelate at pH 12.0 nih.gov |
| Quinoline-based probe (HQ) | Hypochlorous acid (HOCl) | 6.5 nM | Oxidation of phenol (B47542) to benzoquinone leads to fluorescence quenching rsc.org |
| Quinoline-based probe (L) | Lead(II) | 9.9 x 10⁻⁷ M (fluorometric) | "On-off" detection via complexation nih.gov |
| Quinoline-based probe | Copper ions | 1.03 μM | Distinguishes cuprous and cupric ions colorimetrically nih.gov |
Design Principles for Radiotracers in Molecular Imaging
The development of radiotracers for Positron Emission Tomography (PET) is crucial for the early diagnosis and study of diseases. mdpi.commdpi.com The incorporation of a fluorine-18 (B77423) (¹⁸F) atom into a biologically active molecule is a common strategy for creating PET tracers due to the favorable decay properties of ¹⁸F. acs.org
The quinoline skeleton has been identified as a strategically useful architecture for designing PET tracers. mdpi.com Specifically, quinoline derivatives have been evaluated for their potential to image α-synuclein aggregates, which are hallmarks of neurodegenerative diseases like Parkinson's disease. nih.gov In one study, a quinoline derivative with a fluoroethoxy group at the 7-position showed a moderate binding affinity for α-synuclein aggregates. nih.gov The design of such tracers relies on several principles:
Late-Stage Fluorination : The ability to introduce the short-lived ¹⁸F isotope in the final steps of synthesis is highly desirable. acs.org
Blood-Brain Barrier (BBB) Penetration : For neuroimaging, the tracer must be able to cross the BBB, a property influenced by lipophilicity and molecular size. nih.gov
Target Specificity and Affinity : The molecule must bind with high affinity and selectivity to its biological target to provide a clear imaging signal. nih.govnih.gov
The this compound scaffold is a promising platform for developing such radiotracers, as the fluorine atom provides a site for direct ¹⁸F-labeling or for the attachment of ¹⁸F-labeled prosthetic groups.
Catalysis and Ligand Design in Organometallic Chemistry
In organometallic chemistry, nitrogen-containing heterocyclic compounds like quinolines serve as effective ligands for transition metals, forming stable complexes that can act as catalysts. The basicity and steric properties of the ligand are critical to the performance of the resulting catalyst.
The basicity of quinolino[7,8-h]quinoline, a related polycyclic system, has been studied extensively, revealing it to be a "superbasic" compound. wgtn.ac.nz The introduction of substituents can significantly modify this basicity; electron-donating groups increase it, while electron-withdrawing groups, such as fluorine, lower it. wgtn.ac.nz This tunability is crucial for ligand design. While this compound itself would be a weaker base than its non-fluorinated counterpart, this property can be advantageous in certain catalytic cycles where ligand dissociation is a key step.
Furthermore, fluorinated benzo[h]quinoline has been used in mechanistic studies of C-F bond formation from palladium(II) and palladium(IV) fluoride (B91410) complexes. acs.orgacs.org These studies are vital for developing new fluorination reactions, which are important in pharmaceutical and agrochemical synthesis. acs.org The involvement of this compound in these studies highlights its role as a stable, well-defined ligand for probing complex reaction mechanisms in organometallic chemistry.
Concluding Remarks and Future Research Perspectives
Summary of Key Research Findings and Contributions
Research into fluorinated benzoquinolines has established a clear precedent for the potential utility of 7-Fluorobenzo[h]quinoline. The introduction of a fluorine atom can profoundly influence the physicochemical properties of the parent molecule, including its electronic characteristics, metabolic stability, and intermolecular interactions. While direct studies on this compound are limited, the existing body of work on related compounds allows for several key inferences:
Synthesis: The synthesis of fluorinated benzo[h]quinolines has been reported, suggesting that established methods such as the Skraup or Schiemann reactions are viable routes to obtain the 7-fluoro isomer. jst.go.jp These methods typically involve the cyclization of appropriate fluorinated precursors or the late-stage fluorination of a pre-formed benzo[h]quinoline (B1196314) core.
Anticancer Potential: Numerous studies have highlighted the anticancer activities of quinoline (B57606) and benzoquinoline derivatives. researchgate.netrsc.orgnih.govnih.govglobalresearchonline.netorientjchem.orgnih.govmdpi.comnih.gov The presence of a fluorine substituent can enhance this activity by improving metabolic stability and altering the electronic properties that govern interactions with biological targets.
Materials Science Applications: Benzo[f]quinoline (B1222042) derivatives have shown promise in organic light-emitting diodes (OLEDs). researchgate.net The introduction of fluorine can modulate the HOMO/LUMO energy levels, which is a critical factor in the design of efficient charge-transporting and emissive materials.
Unexplored Synthetic Avenues and Methodological Advancements
While classical synthetic methods provide a foundation for obtaining this compound, there is considerable scope for the exploration of more advanced and efficient synthetic strategies.
Late-Stage C-H Fluorination: Recent advancements in C-H activation and fluorination present an exciting opportunity for the direct and regioselective synthesis of this compound from the parent benzo[h]quinoline. rwth-aachen.de This approach would offer a more atom-economical and potentially more versatile route compared to traditional multi-step syntheses.
Flow Chemistry: The use of microreactor technology could enable safer and more efficient fluorination reactions, particularly when using hazardous fluorinating agents. Continuous flow processes can offer precise control over reaction parameters, leading to improved yields and selectivity.
Novel Cyclization Strategies: The development of new catalytic systems for annulation reactions could provide alternative and more convergent pathways to the benzo[h]quinoline core, potentially allowing for the introduction of the fluorine substituent at an earlier and more convenient stage. researchgate.net
| Synthetic Method | Potential Advantages | Key Challenges |
| Late-Stage C-H Fluorination | Atom economy, access to diverse analogues | Regioselectivity, catalyst development |
| Flow Chemistry Synthesis | Enhanced safety, precise control, scalability | Initial setup cost, substrate compatibility |
| Novel Cyclization Reactions | Convergent synthesis, early fluorine incorporation | Catalyst design, substrate scope |
Potential for Advanced Computational Modeling Integration
Computational chemistry offers a powerful toolkit for accelerating research into this compound by providing insights into its structure, properties, and reactivity, thereby guiding experimental efforts.
Prediction of Physicochemical Properties: Density Functional Theory (DFT) calculations can be employed to predict key properties such as molecular geometry, electronic structure (HOMO/LUMO energies), and spectroscopic characteristics (NMR, UV-Vis, fluorescence). This data is invaluable for understanding the compound's behavior and for designing new derivatives with tailored properties.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of synthetic reactions, helping to optimize conditions and predict the feasibility of new synthetic routes.
Virtual Screening and Drug Design: In the context of medicinal chemistry, molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to biological targets, such as protein kinases or DNA, aiding in the design of potent and selective therapeutic agents. nih.gov
| Computational Technique | Application Area | Potential Impact |
| Density Functional Theory (DFT) | Property prediction, mechanistic studies | Rational design of materials and synthetic routes |
| Molecular Docking | Virtual screening for biological activity | Accelerated drug discovery |
| Molecular Dynamics (MD) | Simulation of biomolecular interactions | Understanding of mechanism of action |
Emerging Interdisciplinary Applications and Collaborative Research Opportunities
The unique properties endowed by the fluorine atom position this compound at the intersection of several scientific disciplines, creating opportunities for collaborative research.
Chemical Biology: Fluorinated compounds are valuable tools in chemical biology as probes for studying biological processes. The potential fluorescence of this compound could be exploited for cellular imaging applications. nih.gov
Supramolecular Chemistry: The ability of fluorine to participate in non-covalent interactions, such as halogen bonding and orthogonal multipolar interactions, could be leveraged in the design of novel supramolecular assemblies and functional materials.
Environmental Science: Understanding the environmental fate and potential toxicity of fluorinated azaarenes is crucial. Collaborative research between synthetic chemists and environmental scientists can address these important questions.
Challenges and Opportunities in this compound Research
Despite its promise, the field of this compound research faces several challenges that also represent significant opportunities for scientific advancement.
Regioselective Synthesis: A primary challenge is the development of synthetic methods that allow for the precise and selective introduction of the fluorine atom at the 7-position of the benzo[h]quinoline core. Overcoming this hurdle is key to unlocking the full potential of this compound. rwth-aachen.de
Lack of Dedicated Studies: The current scarcity of research focused specifically on this compound means that much of its potential is inferred from related compounds. There is a clear need for foundational studies to characterize its fundamental properties and explore its applications.
Biological Evaluation: Comprehensive biological evaluation of this compound and its derivatives is required to validate its potential as a therapeutic agent. This will necessitate collaborations with biologists and pharmacologists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
